molecular formula C14H16N2O2S B2611253 N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]propanamide CAS No. 433703-31-2

N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]propanamide

Cat. No.: B2611253
CAS No.: 433703-31-2
M. Wt: 276.35
InChI Key: IXMXGLIXHIYSMX-UHFFFAOYSA-N
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Description

N-[4-(4-Ethoxyphenyl)-1,3-thiazol-2-yl]propanamide is a thiazole-based propanamide derivative featuring a 4-ethoxyphenyl substituent at the 4-position of the thiazole ring. The compound belongs to a broader class of heterocyclic hybrids designed for diverse pharmacological applications, including enzyme inhibition and antimicrobial activity. Its structure integrates a thiazole core (a five-membered ring with nitrogen and sulfur atoms) linked to a propanamide chain, which is further substituted with an ethoxyphenyl group.

Properties

IUPAC Name

N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2S/c1-3-13(17)16-14-15-12(9-19-14)10-5-7-11(8-6-10)18-4-2/h5-9H,3-4H2,1-2H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXMXGLIXHIYSMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=NC(=CS1)C2=CC=C(C=C2)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]propanamide typically involves the reaction of 4-ethoxybenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized to form the thiazole ring. The final step involves the acylation of the thiazole derivative with propanoyl chloride to yield the desired compound . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or acetic acid to facilitate the reactions.

Chemical Reactions Analysis

Step 1: Thiazole Ring Formation

The 1,3-thiazole core is often synthesized via condensation reactions. For example:

  • Hantzsch thiazole synthesis : A common method involves reacting α-halo ketones with thioureas or thioamides under basic conditions. While not explicitly detailed for this compound, similar thiazole derivatives in the literature use this approach .

Step 2: Amide Bond Formation

The propanamide moiety is typically formed through:

  • Reaction of carboxylic acids with amines :
    RC(=O)OH + NH2R’RC(=O)NR’+H2O\text{RC(=O)OH + NH}_2\text{R'} \rightarrow \text{RC(=O)NR'} + \text{H}_2\text{O}
    For example, 3-bromopropanoyl chloride reacting with substituted anilines under basic conditions (e.g., Na₂CO₃) yields amides .

Step 3: Functionalization of Substituents

  • Ethoxyphenyl substitution : The 4-ethoxyphenyl group is introduced via nucleophilic aromatic substitution or Suzuki coupling, depending on the precursor.

Chemical Transformations

The compound undergoes several transformations relevant to its reactivity and applications:

Oxidation

While not directly reported for this compound, analogous sulfonamide-containing thiazoles undergo oxidation to form sulfone derivatives using agents like hydrogen peroxide or potassium permanganate.

Reduction

Reduction of amide bonds to amines can occur using strong reducing agents (e.g., LiAlH₄), though this is speculative for this compound.

Substitution Reactions

  • Halogen substitution : Chlorine or bromine atoms on the propanamide chain may undergo nucleophilic substitution under basic conditions (e.g., LiH in DMF) .

  • Hydrazine/hydroxylamine reactions : Propanamide derivatives react with hydrazine or hydroxylamine to form hydrazides or isoxazoles, as seen in similar compounds .

Reaction Conditions and Reagents

Key reagents and conditions from analogous syntheses include:

Reaction Type Reagents/Conditions Example Applications
Amide formation Na₂CO₃, H₂O (aqueous), room temperaturePropanamide synthesis
Thiazole ring formation Thiourea, α-halo ketone, basic conditions (e.g., EtOH, reflux)Core synthesis
Hydrazide formation Hydrazine hydrate, DMF, refluxIntermediate for heterocyclic derivatives
Substitution LiH, DMF, 3–5 h stirringHalogen replacement in propanamides

Biological Activity

While direct data for this compound is limited, related thiazole-propanamide derivatives exhibit:

  • Enzyme inhibition : Potential activity against serine proteases or ureases, as seen in sulfonamide-containing analogs .

  • Antimicrobial properties : Observed in thiazole-ethoxyphenyl compounds.

Structural Variants

Analogs with substitutions (e.g., chloro, methoxy) demonstrate enhanced reactivity or selectivity. For example:

  • 2-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]propanamide shows dual activity as an acetylcholinesterase inhibitor and apoptosis inducer.

Scientific Research Applications

Antimicrobial Activity

N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]propanamide has demonstrated promising antimicrobial properties. In studies involving various bacterial strains, this compound showed effective inhibition against both Gram-positive and Gram-negative bacteria. The mechanism behind this activity may involve the disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Anticancer Potential

Research indicates that this compound exhibits anticancer properties. In vitro studies have revealed that it can induce apoptosis in cancer cell lines, particularly those resistant to conventional treatments. The compound's ability to inhibit specific cancer-related enzymes suggests its potential as a therapeutic agent in oncology .

Neuroprotective Effects

Recent findings suggest that this compound may also possess neuroprotective effects. In cellular models exposed to oxidative stress, this compound exhibited a significant reduction in cell death and inflammation markers, indicating its potential utility in treating neurodegenerative diseases .

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of various thiazole derivatives, this compound was found to have a minimum inhibitory concentration (MIC) comparable to standard antibiotics against several pathogenic strains. This highlights its potential as a lead compound for developing new antimicrobial agents .

Case Study 2: Anticancer Activity

A series of experiments on human breast cancer cell lines demonstrated that treatment with this compound resulted in significant reductions in cell viability and proliferation rates. The compound was also shown to induce apoptosis through caspase activation pathways .

Data Summary Table

Application AreaObserved EffectsReference
Antimicrobial ActivityEffective against Gram-positive/negative bacteria
Anticancer PotentialInduces apoptosis in cancer cell lines
Neuroprotective EffectsReduces oxidative stress-induced cell death

Mechanism of Action

The mechanism of action of N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]propanamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it has been shown to inhibit acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, thereby enhancing cholinergic neurotransmission . Additionally, the compound can interact with DNA and proteins, leading to its anticancer and antimicrobial activities .

Comparison with Similar Compounds

Thiazole-Oxadiazole Hybrids ()

Compounds such as 3-[(5-aryl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(thiazol-2-yl)propanamides (e.g., 8d, 8e, 8g, 8h) share a propanamide backbone linked to thiazole and oxadiazole rings. Key comparisons include:

Compound Name Molecular Formula Molecular Weight Melting Point (°C) Key Substituents Biological Activity
N-[4-(4-Ethoxyphenyl)-1,3-thiazol-2-yl]propanamide (Target) C₁₄H₁₅N₂O₂S 291.35 Not reported 4-Ethoxyphenyl on thiazole Not reported
3-{[5-(4-Methylphenyl)-oxadiazol-2-yl]sulfanyl}-N-(thiazol-2-yl)propanamide (8d) C₁₅H₁₄N₄O₂S₂ 370.43 135–136 4-Methylphenyl on oxadiazole Alkaline phosphatase screening
3-{[5-(3-Nitrophenyl)-oxadiazol-2-yl]sulfanyl}-N-(5-methylthiazol-2-yl)propanamide (8h) C₁₅H₁₃N₅O₄S₂ 415.42 158–159 3-Nitrophenyl on oxadiazole Not reported

Key Observations :

  • Melting points correlate with substituent polarity; nitro groups (8h) increase polarity and melting point relative to methyl groups (8d) .

Anti-Alzheimer and Enzyme-Targeting Analogs ()

Compounds like Thiamidol (N-[4-(2,4-dihydroxyphenyl)-1,3-thiazol-2-yl]-2-methylpropanamide) and TMU (N-(4-methoxybenzyl)-N′-(5-nitro-1,3-thiazol-2-yl) urea) highlight structural similarities and differences:

Compound Name Molecular Formula Key Features Biological Activity
Thiamidol C₁₃H₁₅N₂O₃S 2,4-Dihydroxyphenyl on thiazole Tyrosinase inhibition (IC₅₀ = 1.1 μM)
TMU C₁₂H₁₂N₄O₃S Nitrothiazole-urea hybrid Glycogen synthase kinase-3 (GSK-3) inhibition

Comparison :

  • The ethoxyphenyl group in the target compound replaces the dihydroxyphenyl group in Thiamidol, likely reducing metal-chelating ability (critical for tyrosinase inhibition) but improving metabolic stability .
  • TMU’s urea linkage contrasts with the propanamide chain in the target compound, suggesting divergent binding modes in enzyme inhibition .

Propanamide Derivatives with Varied Heterocycles ()

Example :

  • N-(5-(4-Ethoxyphenyl)-1,3,4-thiadiazol-2-yl)-2,2-dimethylpropanamide () :
    • Molecular Formula: C₁₅H₁₉N₃O₂S
    • Molecular Weight: 305.4
    • Substituents: Thiadiazole ring instead of thiazole.
    • Implication: Replacing thiazole with thiadiazole may alter electronic properties and binding affinity to biological targets .

Critical Factors :

  • Substituents on the aryl group (e.g., ethoxy vs. nitro) dictate reaction kinetics and product stability.
  • Steric hindrance from the ethoxyphenyl group may require optimized coupling conditions .

Biological Activity

N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]propanamide is a thiazole derivative that has attracted attention for its diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties. This article provides an in-depth analysis of its biological activity based on current research findings.

Chemical Structure and Properties

This compound features a thiazole ring, an ethoxyphenyl group, and a propanamide moiety. The structural formula can be represented as follows:

C13H14N2O1S\text{C}_{13}\text{H}_{14}\text{N}_2\text{O}_1\text{S}

This compound is synthesized through the reaction of 4-ethoxybenzaldehyde with thiosemicarbazide, followed by cyclization to form the thiazole ring and acylation with propanoyl chloride.

1. Antibacterial and Antifungal Activity

Research indicates that thiazole derivatives exhibit significant antibacterial properties. This compound has been evaluated against various bacterial strains. A study demonstrated its effectiveness against Mycobacterium tuberculosis, showcasing a selective index (SI) greater than 26, indicating potential as an antimicrobial agent .

Microorganism Activity Reference
Mycobacterium tuberculosisGood activity (SI = 26)
Various Gram-positive bacteriaSignificant inhibition

2. Anti-inflammatory Properties

The compound has shown promising anti-inflammatory effects by inhibiting pro-inflammatory cytokines. In vitro studies have demonstrated that it can suppress the expression of TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages through modulation of the NF-κB signaling pathway .

Cytokine Effect Mechanism
TNF-αDecreased releaseNF-κB inhibition
IL-6Reduced expressionNF-κB pathway modulation

3. Anticancer Activity

This compound has also been investigated for its anticancer properties. Studies have shown that it induces apoptosis in cancer cells by activating caspases and disrupting mitochondrial membrane potential. The compound demonstrates a significant cytotoxic effect on various cancer cell lines.

Cell Line IC50 (µg/mL) Reference
A431< 10
Jurkat< 5

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound acts as an inhibitor of acetylcholinesterase, enhancing cholinergic neurotransmission which is crucial in neurodegenerative diseases like Alzheimer's.
  • Apoptosis Induction : It activates apoptotic pathways in cancer cells through caspase activation and mitochondrial disruption .

Case Studies

A notable study involved testing the compound's neuroprotective effects against oxidative stress in PC12 cells. The results indicated a protective effect comparable to standard neuroprotective agents, suggesting potential applications in neurodegenerative disease therapies .

Q & A

Q. What are the established synthetic routes for N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]propanamide, and what critical reaction conditions must be controlled?

The synthesis of thiazole-containing propanamides typically involves cyclocondensation of thioureas with α-haloketones or multicomponent reactions. For example, analogous compounds like 3-((4-acetylphenyl)(4-(4-substituted phenyl)thiazol-2-yl)amino)propanoic acid derivatives are synthesized via sequential coupling of thiazole precursors with propanamide backbones under controlled pH and temperature . Key conditions include:

  • Use of anhydrous solvents (e.g., DMF or THF) to prevent hydrolysis of intermediates.
  • Catalytic bases (e.g., triethylamine) to deprotonate thiol groups during thiazole ring formation.
  • Strict temperature control (60–80°C) to avoid side reactions like over-alkylation.

Q. What analytical techniques are most effective for characterizing the structural integrity of this compound?

Orthogonal techniques are recommended:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm regiochemistry of the thiazole ring and propanamide linkage. Aromatic protons in the 4-ethoxyphenyl group typically appear as doublets (δ 6.8–7.2 ppm), while thiazole protons resonate near δ 7.5–8.0 ppm .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (expected [M+H]+^+ ~317.12 g/mol) and detects impurities.
  • X-ray Crystallography : Resolves stereochemical ambiguities; similar thiazole derivatives have been analyzed using this method .

Advanced Research Questions

Q. How can computational chemistry tools be applied to optimize the synthesis of this compound?

Reaction path search methods based on quantum chemical calculations (e.g., DFT) can predict energetically favorable intermediates and transition states. For instance, ICReDD’s approach combines computational modeling with experimental validation to narrow optimal conditions (e.g., solvent polarity, catalyst loading) and reduce trial-and-error experimentation . Key steps:

  • Simulate reaction pathways for thiourea-α-bromoketone cyclization.
  • Use molecular docking to assess steric effects of the 4-ethoxyphenyl substituent on reaction kinetics.

Q. How should researchers design experiments to resolve discrepancies in reported biological activity data for thiazole-containing propanamide derivatives?

Contradictory bioactivity results (e.g., antiproliferative vs. inactive outcomes) may arise from assay variability or compound stability. Mitigation strategies include:

  • Orthogonal Assays : Combine MTT assays with flow cytometry to assess cell viability and apoptosis independently .
  • Stability Studies : Use HPLC to monitor degradation products under physiological conditions (pH 7.4, 37°C).
  • Structural Analog Testing : Compare activity of This compound with derivatives lacking the ethoxy group to isolate pharmacophore contributions.

Q. What strategies are recommended for improving the yield of this compound in multi-step syntheses?

Yield optimization requires addressing bottlenecks identified via kinetic studies:

  • Process Control : Implement in-situ FTIR to monitor intermediate formation and adjust reagent stoichiometry dynamically .
  • Reactor Design : Use microfluidic reactors to enhance mixing and heat transfer during exothermic thiazole cyclization steps.
  • Byproduct Recycling : Employ membrane separation technologies (e.g., nanofiltration) to recover unreacted α-bromoketones .

Q. Methodological Notes

  • Data Validation : Cross-reference spectral data with PubChem entries for analogous compounds (e.g., 3-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-8-nitro-2H-chromen-2-one) to ensure consistency .
  • Safety Protocols : Handle chlorinated intermediates (e.g., 4-(chloromethyl)thiazoles) in fume hoods due to irritant properties .

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